molecular formula C17H17N3O3 B3048123 7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1573547-47-3

7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B3048123
CAS No.: 1573547-47-3
M. Wt: 311.33
InChI Key: QPHQSLYJTIZYEY-UHFFFAOYSA-N
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Description

7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound with a complex structure that includes both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a phenylhydrazine derivative with an isobutyl ketone, followed by cyclization with a suitable pyrimidine precursor under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while substitution reactions could introduce functional groups like halogens, alkyl, or aryl groups .

Scientific Research Applications

7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 7-Methyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 7-Ethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Uniqueness

What sets 7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid apart is its specific isobutyl substitution, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to different interactions with molecular targets compared to its analogs .

Properties

IUPAC Name

7-(2-methylpropyl)-2-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-10(2)8-12-9-13(17(22)23)18-15-14(16(21)19-20(12)15)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHQSLYJTIZYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC2=C(C(=O)NN12)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301120519
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,2-dihydro-7-(2-methylpropyl)-2-oxo-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1573547-47-3
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,2-dihydro-7-(2-methylpropyl)-2-oxo-3-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1573547-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, 1,2-dihydro-7-(2-methylpropyl)-2-oxo-3-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301120519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 2
7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 3
7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 4
7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Reactant of Route 6
7-Isobutyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid

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